5-methoxy-3,4-dihydro-2H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601819. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

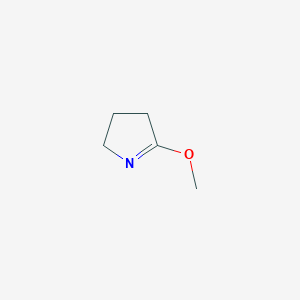

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGNDKJRRNVSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326564 | |

| Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-35-7 | |

| Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-1-Pyrroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Foundational Role of the 3,4 Dihydro 2h Pyrrole Moiety in Heterocyclic Chemistry

The 3,4-dihydro-2H-pyrrole core, also known as a 1-pyrroline (B1209420), is a significant scaffold in heterocyclic chemistry. This structural motif is a key component in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.govbiolmolchem.combiolmolchem.com The versatility of the dihydro-2H-pyrrole ring system makes it a valuable intermediate for the construction of more elaborate heterocyclic frameworks. nih.govnih.govrsc.org

A prime example of its synthetic utility is the use of 3,4-dihydro-2H-pyrrole-2-carbonitriles as readily accessible intermediates. nih.gov These compounds can be employed in one-pot procedures to construct various fused pyrrole (B145914) systems, including 5,6,7,8-tetrahydroindolizines, 2,3-dihydro-1H-pyrrolizines, and 6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines in high yields through alkylation and annulation sequences. nih.govacs.orgresearchgate.net Furthermore, the oxidative coupling of these precursors can lead to the formation of 2,2'-bipyrroles. nih.govnih.gov The development of synthetic methods that allow for the flexible introduction of various substitution patterns from inexpensive and diverse starting materials underscores the importance of the 3,4-dihydro-2H-pyrrole scaffold. nih.gov

The pyrrole nucleus and its partially saturated derivatives are fundamental to many biologically active molecules, including antibiotics, anti-inflammatory agents, and antitumor compounds. nih.gov This has cemented the 3,4-dihydro-2H-pyrrole moiety as a privileged structure in medicinal chemistry and drug discovery. nih.govrsc.org

5 Methoxy 3,4 Dihydro 2h Pyrrole: a Key Synthetic Intermediate and Bioactive Scaffold

Classical and Contemporary Approaches to the 3,4-Dihydro-2H-pyrrole Ring System

The construction of the 3,4-dihydro-2H-pyrrole core is a pivotal step in the synthesis of this compound and its derivatives. Various strategies have been devised, ranging from traditional cyclization reactions to more modern catalytic methods.

Cyclization Reactions from Appropriate Precursors

The formation of the 3,4-dihydro-2H-pyrrole ring system is often achieved through the cyclization of acyclic precursors. These reactions typically involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One common approach involves the cyclization of substituted amino acids or their derivatives. For instance, starting from appropriate amino acids, intramolecular reactions can be induced to form the pyrroline (B1223166) ring. smolecule.com Similarly, substituted aldehydes can serve as precursors, undergoing cyclization to yield the desired heterocyclic structure. smolecule.com

A notable method is the hydrogenative cyclization of nitro ketones. These nitro ketones are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. nih.gov This approach offers a flexible route to a variety of substituted 3,4-dihydro-2H-pyrroles. nih.gov Another strategy involves the condensation of carboxylic acids with amines like 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to construct the pyrrole (B145914) ring.

Methylation Strategies for the 5-Methoxy Group Introduction

The introduction of the 5-methoxy group is a crucial step in the synthesis of the target compound. This is typically achieved through the methylation of a corresponding hydroxyl or tautomeric oxo- intermediate.

A common method for this transformation is the use of methylating agents such as methyl iodide in the presence of a base. smolecule.com The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to attack the methyl iodide, resulting in the formation of the methoxy group. The choice of base and solvent can be critical to the success of this reaction, influencing both the yield and the regioselectivity of the methylation.

For example, the methylation of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related heterocyclic system, has been studied in detail. The reaction proceeds through the formation of an anion, which is then methylated. The use of a strong base like sodium hydride or potassium carbonate is necessary to generate the anion for the reaction to proceed. mdpi.com

Carboxylation Techniques for Related Ester Derivatives

The synthesis of ester derivatives, such as (S)-Methyl this compound-2-carboxylate, requires the introduction of a carboxylate group. smolecule.com This can be accomplished through various carboxylation techniques.

One approach involves the use of carbon dioxide or carbon monoxide under specific reaction conditions. smolecule.com These methods can directly introduce the carboxylate moiety onto the pyrroline ring. Another strategy involves the use of enzymatic CO2 fixation. For instance, the UbiD family of enzymes can catalyze the reversible carboxylation of aromatic and aliphatic compounds. mdpi.com While this approach is promising for sustainable synthesis, challenges such as product instability can limit its practical application. mdpi.com

Advanced Synthetic Protocols and Mechanistic Insights

In addition to classical methods, advanced synthetic protocols have been developed to improve the efficiency, selectivity, and scope of this compound synthesis. These include multicomponent reactions and catalytic methodologies.

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants are combined in a single step to form a complex product. nih.gov This approach is highly desirable for its atom economy and operational simplicity.

A relevant example is the synthesis of 3,4-dihydro-2H-pyrroles from ketones, aldehydes, and nitroalkanes, which proceeds via a hydrogenative cyclization. nih.gov This three-component reaction provides access to a wide range of substituted pyrrolines. nih.gov While a direct multicomponent synthesis for this compound is not explicitly detailed in the provided context, the principles of MCRs are applicable to the synthesis of its precursors. For instance, the synthesis of pyrazolo[3,4-b]quinolines has been attempted via a three-component reaction, highlighting the interest in applying these strategies to related heterocyclic systems. mdpi.com

Catalytic Methodologies in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to target molecules. In the context of 3,4-dihydro-2H-pyrrole synthesis, both metal-based and organocatalytic methods have been employed.

A highly active, selective, and reusable nickel catalyst has been identified for the hydrogenation/cyclization of nitro ketones to form 3,4-dihydro-2H-pyrroles. nih.gov This earth-abundant metal catalyst offers a sustainable alternative to precious metal catalysts.

Organocatalysis has also emerged as a powerful tool. For example, chiral BINOL-derived phosphoric acids have been used to catalyze the enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes. nih.govacs.org This reaction provides access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent enantioselectivity. nih.govacs.org Such catalytic systems demonstrate the potential for developing asymmetric syntheses of chiral derivatives of the 3,4-dihydro-2H-pyrrole scaffold.

Acid Catalysis in Cyclization and Condensation Steps

Acid catalysis plays a pivotal role in the synthesis of pyrrole and dihydropyrrole structures, most notably in the Clauson–Kaas reaction. This classic method involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran to yield N-substituted pyrroles. beilstein-journals.org Initially, acetic acid was the conventional catalyst, but various Brønsted acids have since been employed to facilitate this transformation. beilstein-journals.org The mechanism proceeds via acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to an intermediate succindialdehyde, which then undergoes condensation with the primary amine and subsequent cyclization to form the pyrrole ring. beilstein-journals.org

Another significant application of acid catalysis is in the 5-endo-dig cyclization of γ-ynyl-β-hydroxy-α-amino esters. Treatment of these precursors with acids like toluenesulfonic acid in hot toluene (B28343) promotes a smooth cyclization and dehydration sequence, affording good to excellent yields of substituted pyrroles. thieme-connect.de

| Catalyst/Reagent | Reaction Type | Precursors | Product | Ref |

| Acetic Acid (AcOH) | Clauson-Kaas Reaction | Primary amines, 2,5-dimethoxytetrahydrofuran (B146720) | N-substituted pyrroles | beilstein-journals.org |

| Hydrochloric Acid (HCl) | Cyclization | Phenylacetonitrile derivative | Dihydro-pyrrole core | |

| Toluenesulfonic acid | 5-endo-dig Cyclization | γ-ynyl-β-hydroxy-α-amino esters | Substituted pyrroles | thieme-connect.de |

| Molecular Iodine (I₂) | Clauson-Kaas Reaction | Primary amines, 2,5-dimethoxytetrahydrofuran | N-substituted pyrroles | beilstein-journals.org |

Transition Metal-Catalyzed Transformations (e.g., Palladium, Indium)

Transition metal catalysis offers mild and efficient pathways for the synthesis of substituted pyrroles. One notable method involves the conversion of dienyl azides into highly substituted pyrroles at room temperature. This transformation can be catalyzed by zinc iodide (ZnI₂) or dirhodium(II) tetra(perfluorobutyrate) (Rh₂(O₂CC₃F₇)₄), with zinc iodide being a more cost-effective option. organic-chemistry.org The reaction tolerates a variety of functional groups and is effective for substrates with both electron-rich and electron-poor substituents. organic-chemistry.org

Palladium catalysis has also been utilized in the functionalization of the pyrrole scaffold. For instance, Pd-catalyzed C-H activation enables coupling reactions, such as the Suzuki-Miyaura coupling of dihydropyrrole derivatives with aryl halides, providing a direct route to aryl-substituted products.

| Catalyst | Reaction Type | Substrates | Product Type | Ref |

| Zinc Iodide (ZnI₂) | Cyclization | Dienyl azides | 2,5-disubstituted pyrroles | organic-chemistry.org |

| Rh₂(O₂CC₃F₇)₄ | Cyclization | Dienyl azides | 2,5-disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.org |

| Palladium (Pd) | C-H Activation/Coupling | Dihydropyrrole derivatives, Aryl halides | Aryl-substituted dihydropyrroles |

Hydrogenative Cyclization of Nitro Ketones

A highly versatile method for synthesizing 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of γ-nitro ketones. nih.govnih.gov This approach is particularly powerful as the nitro ketone precursors are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane. nih.gov The key step is the hydrogenation of the nitro group to an amine, followed by intramolecular cyclization and dehydration to form the dihydropyrrole ring.

This transformation is effectively mediated by a highly active, selective, and reusable heterogeneous nickel catalyst, specifically nickel supported on silica (B1680970) (Ni/SiO₂). nih.gov This catalytic system demonstrates excellent functional group tolerance, efficiently hydrogenating aliphatic nitro compounds without affecting ketone or aldehyde moieties. nih.gov The process allows for the synthesis of a broad range of substituted 3,4-dihydro-2H-pyrroles, including many previously unreported compounds, with water as the only byproduct. nih.govnih.gov

| Catalyst | Reaction Sequence | Key Features | Product Scope | Ref |

| Nickel/Silica (Ni/SiO₂) | 1. Aldol condensation & Michael addition (to form nitro ketone) 2. Hydrogenation of nitro group 3. Intramolecular cyclization | Earth-abundant metal catalyst, Reusable, High activity and selectivity, Tolerates ketones and aldehydes | Mono-, di-, and trisubstituted 3,4-dihydro-2H-pyrroles | nih.gov |

Derivatization and Functionalization of the this compound Scaffold

Beyond the initial synthesis of the core structure, the derivatization and functionalization of the this compound scaffold are essential for creating structural diversity and exploring its applications as a building block in complex molecule synthesis.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is readily achieved using the methodologies described previously. The hydrogenative cyclization of nitro ketones, for example, has a broad scope, yielding di- and trisubstituted 3,4-dihydro-2H-pyrroles with good isolated yields. nih.gov Similarly, transition metal-catalyzed reactions of dienyl azides can produce a range of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles. organic-chemistry.org

The Clauson-Kaas reaction is a cornerstone for producing a vast library of N-substituted pyrroles by varying the primary amine used in the reaction. beilstein-journals.org Furthermore, the this compound ring itself can be a substrate for further reactions. The methoxy group, for instance, can be substituted under appropriate conditions to introduce other functional groups.

| Synthetic Method | Type of Substitution | Examples of Substituents | Ref |

| Hydrogenative Cyclization | C-ring substitution | Alkyl, Aryl groups | nih.gov |

| Transition Metal Catalysis | C-ring substitution | Alkyl, Aryl, Carbonyl groups | organic-chemistry.org |

| Clauson-Kaas Reaction | N-substitution | Aliphatic, Aromatic amines | beilstein-journals.org |

| Substitution Reaction | Functional group interchange | Substitution of the 5-methoxy group |

Stereoselective Synthesis and Kinetic Resolution of Dihydropyrrole Enantiomers

The development of stereoselective methods to access chiral dihydropyrroles is of significant interest. A notable achievement in this area is the kinetic resolution of racemic 3,4-dihydro-2H-pyrroles through enantioselective aromatization. researchgate.net This organocatalytic approach utilizes a quinine-derived thiourea (B124793) catalyst to selectively convert one enantiomer of the racemic dihydropyrrole into the corresponding achiral 3-arylpyrrole. researchgate.net This process leaves the unreacted substrate, the other enantiomer of the 3,4-dihydro-2H-pyrrole, in high enantiomeric excess. The efficiency of this resolution is quantified by the selectivity factor (s-factor), with values up to 153 being reported. researchgate.net

Other organocatalytic strategies have been developed for the asymmetric synthesis of related chiral pyrrolizine structures. For instance, a BINOL-derived phosphoric acid can catalyze the enantioselective [6+2] cycloaddition of in situ-generated 2-methide-2H-pyrroles with aldehydes, producing highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent diastereo- and enantioselectivity. nih.govacs.org

| Method | Catalyst Type | Substrate | Outcome | Reported Selectivity | Ref | | :--- | :--- | :--- | :--- | :-- | | Kinetic Resolution | Quinine-derived thiourea (Organocatalyst) | Racemic 3,4-dihydro-2H-pyrroles | Enantioenriched (+)‐3,4‐dihydro‐2H‐pyrroles and (+)‐3‐arylpyrrole | s-factor up to 153 | researchgate.net | | Kinetic Resolution | Organocatalyst | 5-methoxyfuran-2(5H)-one | Enantioenriched furanone | s-factor >200 | core.ac.uk | | Asymmetric Cycloaddition | BINOL-phosphoric acid (Organocatalyst) | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | Enantioenriched 2,3-dihydro-1H-pyrrolizin-3-ols | up to 95:5 e.r. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 3,4 Dihydro 2h Pyrrole

Nucleophilic and Electrophilic Reactionsbiosynth.com

The reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole is significantly influenced by the electron-donating methoxy (B1213986) group, which impacts its behavior in both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution Reactions Involving the 5-Methoxy Groupbiosynth.com

The methoxy group at the 5-position of the dihydropyrrole ring can be displaced by other functional groups under suitable reaction conditions. This susceptibility to nucleophilic substitution makes it a valuable precursor for a variety of derivatives. For instance, methylthio-substituted analogs, while exhibiting comparable yields in some reactions, show a greater propensity for nucleophilic substitution compared to their methoxy counterparts due to differences in leaving-group reactivity.

Reactivity with Carbonyl Compounds: Condensation Reactionsbiosynth.com

This compound can participate in condensation reactions with carbonyl compounds. These reactions are fundamental in building more complex molecular architectures. A notable example is the Paal-Knorr pyrrole (B145914) synthesis, where a condensation reaction between 2,5-dimethoxytetrahydrofuran (B146720) and various amines or sulfonamides in the presence of a catalyst like iron(III) chloride yields N-substituted pyrroles. organic-chemistry.org This highlights the utility of related methoxy-containing five-membered rings in forming pyrrole structures.

Michael Addition Processes and Related Cycloadditionschemimpex.com

The dihydropyrrole system can engage in Michael addition reactions, a type of conjugate addition. Pyrrole and its derivatives can act as nucleophiles in these reactions. For example, the Michael addition of pyrrole with electrophilic olefins can lead to N-alkylpyrroles. organic-chemistry.org

Furthermore, dihydropyrroles are involved in various cycloaddition reactions. These reactions are crucial for the construction of fused and polycyclic heterocyclic systems. thieme-connect.de An example of a related cycloaddition is the organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, which provides a route to substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org While pyrroles are more aromatic and thus less prone to dearomatizing cycloadditions than furans, these reactions are still achievable under specific conditions. thieme-connect.de

Oxidation Pathways and Derivative Formationbiosynth.com

This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states. Common oxidizing agents used for such transformations include potassium permanganate, chromium trioxide, and hydrogen peroxide. The oxidation of related compounds, such as 3,4-dihalo-5-hydroxy-2(5H)-furanone, can be achieved with reagents like manganese dioxide in the presence of hydrochloric acid. mdpi.com

Annulation and Ring-Expansion Reactions for Fused Heterocyclesbenchchem.com

This compound is a valuable building block in annulation and ring-expansion reactions to create fused heterocyclic systems. For example, it reacts with (2-fluorophenyl)sulfones in a one-pot method to produce 2,3-dihydro-1H-pyrrolo[2,1-c] biosynth.comchemimpex.combenzothiazines with yields ranging from 25–73%.

Ring expansion of N-vinyl aziridines, induced by iodide ions, provides a synthetic route to 5-substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in good to excellent yields (81–93%). nih.gov This methodology allows for the synthesis of various diversely substituted pyrroline (B1223166) derivatives. nih.gov

Specific Transformations: Aziridine (B145994) Formation from Nitroacetatebiosynth.com

A notable reaction involving this compound is its reaction with nitroacetate (B1208598) to form an aziridine. biosynth.com This transformation is significant as the resulting aziridine serves as an intermediate in the synthesis of various pharmaceutical compounds. biosynth.com Aziridines themselves are versatile intermediates, capable of undergoing ring-opening and ring-expansion reactions to form a variety of heterocyclic products. nih.gov For instance, donor-acceptor aziridines can undergo metal-free [5+1] cycloaddition reactions to synthesize 2H-1,4-oxazines. rsc.org

Interactive Data Table: Reactions and Products

| Reactant(s) | Reaction Type | Product(s) | Yield (%) |

| This compound, (2-Fluorophenyl)sulfones | Annulation | 2,3-Dihydro-1H-pyrrolo[2,1-c] biosynth.comchemimpex.combenzothiazines | 25-73 |

| 2-[(Aziridin-1-yl)-methylene]malonic acid diethyl esters, Sodium Iodide | Ring Expansion | Diethyl 5-substituted-3,4-dihydro-2H-pyrrole-4,4-dicarboxylates | 81-93 nih.gov |

| This compound, Nitroacetate | Aziridination | Aziridine intermediate | Not specified biosynth.com |

| 2,5-Dimethoxytetrahydrofuran, Amines/Sulfonamides | Paal-Knorr Condensation | N-Substituted pyrroles | Good to excellent organic-chemistry.org |

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Methoxy 3,4 Dihydro 2h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-methoxy-3,4-dihydro-2H-pyrrole by mapping the chemical environments of its hydrogen and carbon atoms. Analysis of a known derivative, tert-butyl (2S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate, provides significant insight into the expected spectral features of the parent compound psu.edu.

In ¹H NMR analysis, the chemical shifts, splitting patterns, and integration of the proton signals reveal the connectivity of the molecule. For the core structure of this compound, distinct signals are expected for the methoxy (B1213986) group protons and the three sets of methylene (B1212753) (-CH₂-) protons in the pyrroline (B1223166) ring.

Based on the spectrum of its tert-butyl carboxylate derivative, the methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with psu.edu. The methylene protons at positions C3 and C4 would likely appear as a complex multiplet due to their coupling with each other psu.edu. The protons at C2, adjacent to the nitrogen, would also present a distinct signal, likely a triplet if coupled only to the C3 protons.

Table 1: Predicted ¹H NMR Data for this compound based on a Derivative psu.edu

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| -OCH₃ | ~3.86 | Singlet (s) | 3H |

| -CH₂- (C3) | ~2.00–2.55 | Multiplet (m) | 2H |

| -CH₂- (C4) | ~2.00–2.55 | Multiplet (m) | 2H |

| -CH₂- (C2) | Not specified | Triplet (t) | 2H |

Note: Data is inferred from tert-butyl (2S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate. The chemical shift for C2 protons in the parent compound would differ from the derivative due to the absence of the carboxylate group.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Data from the aforementioned derivative shows the C5 carbon, part of the C=N double bond, is significantly deshielded and appears at a high chemical shift (~172.2 ppm) psu.edu. The methoxy carbon (-OCH₃) appears at a characteristic shift around 67.7 ppm psu.edu. The three methylene carbons (C2, C3, and C4) are expected in the aliphatic region of the spectrum, with their exact positions influenced by their proximity to the nitrogen and the C=N bond psu.edu.

Table 2: Predicted ¹³C NMR Data for this compound based on a Derivative psu.edu

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C5 (C=N) | ~172.2 |

| -OCH₃ | ~67.7 |

| C2 | ~55.0 (highly influenced by substituent) |

| C4 | ~29.8 |

| C3 | ~26.9 |

Note: Data is inferred from tert-butyl (2S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate. Chemical shifts, particularly for C2, will vary in the parent compound.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight and formula of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₅H₉NO), the expected exact mass is 99.0684 u molbase.com. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass, confirming the compound's identity. Further fragmentation patterns can provide additional structural information.

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound, especially when it is synthesized as an intermediate in a multi-step reaction scirp.orgnih.gov. It allows for the detection and identification of the target compound as well as any impurities or by-products. For instance, in syntheses where this compound is a reactant, LC/MS is used to confirm the formation of the desired product by identifying its molecular ion peak scirp.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The key functional groups in this compound are the imine (C=N), the ether (C-O), and the aliphatic C-H bonds.

Analysis of a derivative confirms the presence of a strong absorption band for the imine group psu.edu. The C-O stretching vibration of the methoxy group and the C-H stretching and bending vibrations of the methylene groups are also expected to be prominent features of the IR spectrum.

Table 3: Predicted IR Absorption Bands for this compound psu.edu

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Imine | C=N | ~1681 |

| Ether | C-O | ~1051 |

| Aliphatic C-H | C-H | ~2850–3000 |

Note: Data is inferred from tert-butyl (2S)-5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate.

Other Advanced Spectroscopic Methods for Detailed Structural Analysis

For a more detailed and unambiguous structural assignment, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed .

COSY experiments would establish the connectivity between protons, for example, confirming the coupling between the methylene protons at C2, C3, and C4.

HSQC spectra would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Furthermore, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₅H₉NO).

Computational Chemistry and Theoretical Studies of 5 Methoxy 3,4 Dihydro 2h Pyrrole

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting a wide array of molecular properties. Although specific DFT studies on 5-methoxy-3,4-dihydro-2H-pyrrole are scarce, the application of DFT to analogous systems provides a framework for understanding its characteristics.

Electronic Properties: HOMO/LUMO Energies and Band-Gap Analysis

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

For cyclic imines and pyrrole (B145914) derivatives, DFT calculations have been extensively used to determine these frontier molecular orbitals. researchgate.netarxiv.org In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the nitrogen atom and the π-system of the C=N bond. The LUMO, conversely, would be anticipated to be centered on the electrophilic carbon atom of the imine group. The electron-donating methoxy (B1213986) group would likely raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. A smaller energy gap generally suggests higher chemical reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of a Generic Pyrroline (B1223166) Derivative (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These are illustrative values for a generic pyrroline derivative and not specific to this compound. Actual values would require specific DFT calculations.

Vibrational Spectroscopy Predictions

For this compound, characteristic vibrational modes would include the C=N stretching frequency of the imine group, C-O stretching of the methoxy group, and various C-H and N-H (if applicable in a protonated form) stretching and bending vibrations. DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, have been shown to provide vibrational frequencies in good agreement with experimental data for a range of heterocyclic compounds. acs.org

Table 2: Predicted Key Vibrational Frequencies of a Generic Pyrroline Derivative (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=N Stretch | ~1650-1690 |

| C-O Stretch | ~1050-1150 |

| C-H Stretch (aliphatic) | ~2850-2960 |

| C-H Stretch (vinylic) | ~3010-3095 |

Note: These are illustrative values for a generic pyrroline derivative and not specific to this compound. Actual values would require specific DFT calculations.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules, such as the first hyperpolarizability (β). nih.gov The design of molecules with large NLO responses often involves creating systems with significant intramolecular charge transfer (ICT), typically in a donor-π-acceptor (D-π-A) framework. researchgate.net

While this compound itself does not possess a classic D-π-A structure, the principles of NLO design can be applied to its derivatives. The pyrroline ring can act as a π-linker, and the introduction of strong electron-donating and electron-accepting groups could induce significant NLO responses. Theoretical studies on similar heterocyclic systems have shown that the magnitude of the first hyperpolarizability is highly sensitive to the nature of the substituents and the extent of π-conjugation. nih.gov

Table 3: Predicted Non-Linear Optical Properties of a Generic Donor-Acceptor Substituted Pyrroline (Illustrative)

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~5 D |

| First Hyperpolarizability (β) | ~1000 |

Note: These are illustrative values for a generic substituted pyrroline and not specific to this compound. Actual values would require specific DFT calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are invaluable for mapping out reaction pathways, identifying transition states, and understanding the energetic barriers of chemical reactions. acs.org This knowledge is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Reaction Pathway Modeling and Transition State Analysis

For reactions involving this compound, such as its synthesis or its participation in cycloaddition reactions, computational modeling can provide deep mechanistic insights. For instance, the synthesis of 3,4-dihydro-2H-pyrroles can be achieved through the hydrogenative cyclization of nitro ketones. acs.org DFT calculations could be employed to model the reaction pathway, locate the transition state structures for the key cyclization and reduction steps, and calculate the activation energies.

Transition state analysis involves identifying the geometry of the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the bond-breaking and bond-forming processes. Computational tools can also be used to explore different potential reaction mechanisms, such as concerted versus stepwise pathways, and to determine the most energetically favorable route. For example, in the cycloaddition reactions of related pyrrole derivatives, DFT has been used to elucidate the mechanism and stereoselectivity.

Molecular Electrostatic Potential Surfaces (MEPS) and Natural Bonding Orbital (NBO) Analysis

Molecular Electrostatic Potential Surfaces (MEPS)

A Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red : Regions of negative electrostatic potential, rich in electrons, are susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, electron-deficient, are prone to nucleophilic attack. researchgate.net

Green : Regions of neutral or near-zero potential.

For this compound, a MEPS analysis would likely show a region of high electron density (red) around the nitrogen atom of the imine group and the oxygen atom of the methoxy group, due to their lone pairs of electrons. These would be the most probable sites for electrophilic attack. Conversely, the hydrogen atoms and the carbon atom double-bonded to the nitrogen would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.dewikipedia.org

A key feature of NBO analysis is the examination of "delocalization" effects through second-order perturbation theory. rsc.orgwisc.edu This analysis quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and reactivity. rsc.org

For this compound, NBO analysis could reveal:

The nature of the C=N double bond and the C-O single bond, including their polarization.

The hybridization of the atomic orbitals.

Table 2: Illustrative Second-Order Perturbation Analysis from an NBO Calculation for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | 5.2 |

| LP (1) O | σ* (C-N) | 3.8 |

| σ (C-H) | σ* (C-N) | 2.5 |

This illustrative data suggests significant stabilization from the delocalization of the nitrogen lone pair (LP (1) N) into an adjacent carbon-carbon anti-bonding orbital (σ* (C-C)).

Ab Initio Calculations in Dihydropyrrole Research

Ab initio (from first principles) calculations are a class of computational methods that solve the electronic Schrödinger equation without using any experimental data, relying only on fundamental physical constants. rsc.orgnih.gov These methods, which include Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate molecular structures, energies, and properties. nih.gov

In the context of dihydropyrrole research, ab initio calculations are invaluable for:

Conformational Analysis : Determining the stable three-dimensional structures (conformers) of the molecule and the energy barriers between them. rsc.orgnih.gov For a flexible ring like the dihydropyrrole in this compound, ab initio methods can accurately map the potential energy surface.

Vibrational Frequencies : Calculating the infrared and Raman spectra, which can be used to characterize the molecule and compare with experimental data.

Reaction Mechanisms : Mapping the energy profile of chemical reactions involving dihydropyrroles, identifying transition states and intermediates to understand reaction pathways and kinetics.

Proposed Procedures for Using Electrostatic Potentials to Predict and Interpret Nucleophilic Processes

Predicting the sites of nucleophilic attack can be more complex than for electrophilic attack. A region of positive electrostatic potential does not always signify a site reactive towards nucleophiles, as the strong positive potential of atomic nuclei can dominate. dtic.mil

A proposed procedure to overcome this involves analyzing the electrostatic potential of the molecule in a configuration that mimics an early stage of its interaction with a nucleophile. dtic.mil For an aliphatic system, this could involve computing the potential of the structure during an early phase of a configuration inversion. By comparing the potentials at various sites in this distorted geometry, a more reliable prediction of the preferred site for nucleophilic attack can be made. dtic.mil

In the case of this compound, the primary site for nucleophilic attack is expected to be the sp2-hybridized carbon atom of the imine group (C=N). A computational experiment could model the approach of a simple nucleophile towards this carbon. The calculated electrostatic potential during this approach would provide a more nuanced understanding of the interaction and confirm the reactivity of this site compared to others in the molecule. This method offers a physically meaningful way to interpret and predict a whole class of important reactions. dtic.mil

Biological Activities and Pharmacological Relevance of 5 Methoxy 3,4 Dihydro 2h Pyrrole Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The emergence of drug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Pyrrole (B145914) derivatives have been identified as a promising class of compounds in this pursuit.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) strains underscores the urgent need for new antitubercular drugs. ucl.ac.uk Various classes of pyrrole derivatives have shown notable activity against M. tuberculosis.

Research has identified new series of N'-(2-(substituted phenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted phenoxy)acetyl)benzohydrazides as potential dual inhibitors of essential mycobacterial enzymes, enoyl ACP reductase (InhA) and dihydrofolate reductase (DHFR). plos.org Several compounds in these series exhibited significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 12.5 μg/ml. plos.org Specifically, compounds 5d and 5e from the 2,5-dimethyl-pyrrole series were the most potent, with MIC values of 1.6 μg/ml. plos.org Molecular docking studies suggest these molecules bind effectively to the active sites of both target enzymes, indicating a multi-target mechanism for their antitubercular effects. plos.org

Another study focused on 2,5-dimethylpyrrole derivatives identified compounds with potent effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. ucl.ac.uk These compounds are thought to target MmpL3, a crucial mycolic acid transporter in mycobacteria. ucl.ac.uk Additionally, a series of 3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles were synthesized and tested, with one derivative showing a MIC of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, a potency greater than the standard drugs Pyrazinamide and Ciprofloxacin. mdpi.com

| Pyrrole Derivative Class | Target Pathogen | Reported Activity (MIC) | Proposed Target/Mechanism | Citation |

|---|---|---|---|---|

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(phenoxy)acetyl)benzohydrazides | M. tuberculosis H37Rv | 1.6 μg/ml | Dual Inhibition of InhA and DHFR | plos.org |

| 2,5-dimethylpyrrole derivatives | M. tuberculosis (including MDR strains) | Potent Inhibition | MmpL3 Transporter | ucl.ac.uk |

| 3,4-(dicoumarin-3-yl)-2,5-diphenyl pyrroles | M. tuberculosis H37Rv | 1.6 μg/mL | Not specified | mdpi.com |

Pseudomonas aeruginosa is an opportunistic pathogen that uses a cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of virulence factors and to form biofilms, which contribute to antibiotic resistance. google.com Inhibiting the QS system is an attractive strategy to disarm the pathogen without exerting selective pressure that leads to resistance. google.com

While direct studies on 5-methoxy-3,4-dihydro-2H-pyrrole derivatives are not prominent in this area, other pyrrole-based molecules have been identified as effective QS inhibitors. For example, a patent describes 2-methylthiopyrrolidines and their use for modulating bacterial quorum sensing. google.com Furthermore, natural products containing different heterocyclic cores have been shown to interfere with the P. aeruginosa QS systems, such as the Las and Rhl systems, which rely on N-acyl-homoserine lactone (AHL) signaling molecules. google.comnih.gov Although not directly derived from this compound, these findings highlight the potential of the broader pyrrolidine (B122466) and pyrrole chemical space for the development of anti-virulence agents targeting bacterial communication.

Neurobiological and Neuroprotective Effects

While extensive research into the neurobiological effects of direct this compound derivatives is not widely available in published literature, related heterocyclic structures are being investigated for their potential in treating neurological disorders.

Scientific literature does not currently provide specific research findings on the attenuation of oxidative stress in neuronal models by derivatives of this compound.

There is currently a lack of specific research in the scientific literature detailing the interactions of this compound derivatives with imidazoline (B1206853) I2 receptors. However, the broader class of imidazoline receptor ligands has been the subject of 2-D and 3-D modeling studies to understand the pharmacophore required for binding. nih.gov

Anticancer and Antiproliferative Activities

The investigation into this compound derivatives has revealed promising potential in the development of novel anticancer agents. Their activity is often linked to fundamental cellular processes that are dysregulated in cancer, such as amino acid metabolism and cell proliferation pathways.

The metabolic reprogramming of cancer cells to sustain their rapid growth and proliferation is a well-established hallmark of cancer. One such critical pathway involves the metabolism of the non-essential amino acid L-proline. nih.gov This metabolic cycle is crucial for cancer cell survival, growth, and the potential for metastasis. nih.gov A key intermediate in both the biosynthesis and degradation of proline is Δ¹-pyrroline-5-carboxylate (P5C), which exists in equilibrium with 3,4-dihydro-2H-pyrrole-2-carboxylic acid. nih.govnih.gov

Given that derivatives of 3,4-dihydro-2H-pyrrole are central to proline metabolism, they represent logical targets for therapeutic intervention. By creating analogues of these metabolic intermediates, it is theoretically possible to disrupt the proline metabolic cycle, thereby impeding cancer cell proliferation and survival. The structural similarity of this compound derivatives to these endogenous intermediates makes them compelling candidates for the design of inhibitors that could modulate this critical cancer-sustaining pathway.

The final step in the biosynthesis of proline is catalyzed by the enzyme Δ¹-pyrroline-5-carboxylate reductase (P5CR), which reduces P5C to L-proline. nih.gov There are three known isoforms of this enzyme (PYCR1, PYCR2, PYCR3), and their overexpression has been linked to the progression of numerous cancers. nih.gov The PYCR enzymes are considered significant targets for the development of anticancer drugs, as their inhibition would directly block the production of proline, an amino acid vital for the synthesis of proteins like collagen and for cellular redox balance. nih.gov

Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid are being investigated as potential inhibitors of PYCR enzymes. nih.gov Although direct inhibition of P5CR by a specific this compound derivative is not yet extensively documented in available literature, their role as structural mimics of the natural substrate P5C positions them as a promising class of compounds for developing such inhibitors.

The practical anticancer potential of compounds derived from pyrroline (B1223166) structures has been demonstrated through direct testing against cancer cells. A library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogues, synthesized using a pyrroline-based chemical strategy, was evaluated for cytotoxic properties against the HCT-116 human colon cancer cell line.

One of the lead compounds from this library, which features a 4-methoxy group on a northern aromatic ring, exhibited potent cytotoxicity with a half-maximal inhibitory concentration (IC₅₀) value of 0.39 μM. Another screen of a related compound, 7-(4-Methoxyphenyl)-7-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one, showed growth inhibition of the HCT-116 cell line at a concentration of 0.53 μM. These findings underscore the significant antiproliferative effects that can be achieved with complex heterocyclic systems built from pyrroline precursors.

Table 1: Cytotoxicity of select Tetrahydroindolizinone Derivatives against HCT-116 Colon Cancer Cells

| Compound | Target Cell Line | Cytotoxicity (IC₅₀) |

| 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one (parent with 4-methoxy group) | HCT-116 | 0.39 μM |

| 7-(4-Methoxyphenyl)-7-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one | HCT-116 | 0.53 μM |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Beyond direct cytotoxicity, some pyrrole derivatives exhibit antioxidant properties, which can play a dual role in cellular health and disease. The ability to modulate oxidative stress is a key area of pharmacological research.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a critical role in protecting cells from oxidative stress. nih.gov It catalyzes the two-electron reduction of quinones to less reactive hydroquinones, preventing the formation of damaging semiquinone radicals. frontiersin.org Interestingly, the inhibition of NQO1 has also emerged as a therapeutic strategy in certain cancers, like pancreatic cancer, where it can lead to increased intracellular superoxide (B77818) and cell death. nih.gov NQO1 has also been shown to directly scavenge superoxide anions. researchgate.net

A series of indolequinones, structurally based on a 5-methoxy-indole scaffold, have been developed as mechanism-based inhibitors of NQO1. nih.gov For example, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione was identified as a potent NQO1 inhibitor. nih.gov While these are indolequinones and not direct dihydro-2H-pyrrole derivatives, the presence of the methoxy (B1213986) group is often crucial for activity. mdpi.com The methoxy group can be beneficial to the antioxidant capability of a molecule by aiding in the resonance stability of radical forms. mdpi.com The structural relationship and the importance of the methoxy substituent suggest that this compound could serve as a valuable scaffold for designing novel NQO1 modulators.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

To optimize the therapeutic potential of this compound derivatives, understanding their structure-activity relationships (SAR) is essential. SAR studies reveal how modifications to a molecule's chemical structure affect its biological activity, guiding the design of more potent and selective compounds.

For the 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one series tested against the HCT-116 cancer cell line, SAR studies revealed stringent steric requirements. The degree and position of substitution on the aryl rings significantly influenced cytotoxicity. For instance, while a methoxy group at the para-position of the northern aromatic ring was part of the most potent compound, replacing it with a hydroxyl group led to a significant drop in activity. This suggests that hydrogen-bonding moieties in that region are detrimental to the compound's cytotoxic effect.

In studies of simpler 5-aryl-3,4-dihydro-2H-pyrrole analogues, the position of the methoxy group on the phenyl ring was shown to impact bioactivity. For example, a 5-(4-methoxyphenyl) derivative was noted to have anticancer activity, indicating that para-substitution can enhance potency. The electron-donating nature of the methoxy group influences the electronic properties of the entire molecule, which in turn affects how it interacts with biological targets like enzymes and receptors. These SAR insights are critical for the rational design of new, more effective anticancer agents based on the this compound scaffold.

Impact of Substituent Modifications on Biological Profiles

The biological activity of derivatives of the this compound scaffold can be significantly modulated by the introduction of various substituents. These modifications influence the compound's electronic properties, steric hindrance, lipophilicity, and ability to interact with biological targets. Research into related pyrrole and dihydropyrrole structures has provided valuable insights into these structure-activity relationships (SAR).

For instance, in the context of anticancer activity, the nature and position of substituents on an aromatic ring attached to the pyrrole core are critical. Studies on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives have shown that the presence of electron-donating groups on one of the aryl rings can influence the reaction kinetics and potentially the biological activity of the final compound. nih.gov Specifically, a strong electron-donating methoxy group on an aryl ring was found to affect the transition state energy during synthesis. nih.gov

In a series of 2-substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles, which share some structural similarities with substituted pyrroles, the substituent at the C2-position had a profound effect on antiproliferative activity. The order of potency was found to be N-methylamino > methyl >> N,N-dimethylamino, indicating that both the presence and the size of the substituent are crucial for activity. Increasing the steric bulk from a methylamino to a dimethylamino group led to a significant decrease in activity.

Furthermore, the introduction of different halogen atoms on a phenyl ring of 3-aroyl-1-arylpyrrole derivatives resulted in potent tubulin polymerization inhibitors. However, these compounds showed only moderate to weak growth inhibition of cancer cells, highlighting that different biological endpoints can be differentially affected by the same structural modifications.

The following table summarizes the impact of substituent modifications on the anticancer activity of some pyrrole derivatives.

| Compound/Derivative Class | Substituent Modification | Biological Activity/Finding | IC₅₀ Values |

| 3,4-dihydropyridine-2(1H)-thione derivative (S22) | Thiophene ring at C5 | Promising antiproliferative activity and selectivity against melanoma A375 cells. nih.gov | 1.71 ± 0.58 µM (A375 cells) nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) | Chloro and methoxy substitution | Significant cytotoxicity against colorectal cancer HCT116 and Caco-2 cells. frontiersin.org | 0.35 µM (HCT116), 0.54 µM (Caco-2) frontiersin.org |

| 5-p-substituted phenyl-pyrrole-3-carboxamides | Substitution at the 4-position of the phenyl ring (F, Cl, NO₂, CH₃) | Resulted in lower D2-like receptor affinity compared to the unsubstituted analog. nih.gov | Not specified |

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological properties. For derivatives of this compound that contain chiral centers, different stereoisomers can exhibit distinct biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer.

While specific studies on the stereochemical influence on the pharmacological efficacy of this compound derivatives are limited, research on analogous heterocyclic structures provides strong evidence for its importance. For example, in a series of 3-amino-3,4-dihydro-2H-1-benzopyrans, the (R)-enantiomers generally displayed higher affinity for the 5-HT₁ₐ receptor than the corresponding (S)-enantiomers. acs.org This highlights that the specific spatial orientation of the amino group is crucial for optimal receptor binding.

In another study on 1H-pyrrolo[3,2-c]quinoline derivatives, the stereochemistry of an aminomethyl)pyrrolidine substituent played a key role in the affinity for the 5-HT₆ receptor. The (R)-enantiomer of a particular derivative showed a preference for the serotoninergic target compared to its (S)-counterpart. The synthesis of optically pure pyrrolidine derivatives is an active area of research, underscoring the importance of obtaining single stereoisomers for pharmacological evaluation. mdpi.comnih.gov Stereoselective synthesis methods, which allow for the controlled formation of a specific stereoisomer, are therefore highly valuable in drug discovery. mdpi.comchemistryviews.org

The following table illustrates the influence of stereochemistry on the biological activity of some heterocyclic compounds.

| Compound Class | Stereochemical Feature | Pharmacological Finding |

| 3-Amino-3,4-dihydro-2H-1-benzopyrans | (R)- vs. (S)-enantiomers | (R)-enantiomers generally displayed higher affinity for the 5-HT₁ₐ receptor. acs.org |

| 1H-Pyrrolo[3,2-c]quinolines | (R)- vs. (S)-2-(aminomethyl)pyrrolidinyl substituent | (R)-congener showed preference in the interaction with the 5-HT₆ receptor. |

Applications in Advanced Organic Synthesis and Materials Science

5-methoxy-3,4-dihydro-2H-pyrrole as a Key Building Block in Complex Molecule Synthesis

This compound serves as a pivotal intermediate in organic synthesis, providing a robust scaffold for the creation of intricate molecules. Its utility stems from the reactivity of the 1-pyrroline (B1209420) ring system, which can be strategically modified to introduce diverse functional groups. This compound is recognized as an important precursor for a range of active natural products and their analogues, such as the 2,5-dialkyl-1-pyrroline derivatives found in fire ant venoms. nih.gov

The dihydro-2H-pyrrole core is a fundamental unit for synthesizing a wide array of nitrogen-containing heterocyclic compounds. Research has demonstrated that derivatives such as 3,4-dihydro-2H-pyrrole-2-carbonitriles are highly effective intermediates for producing various fused pyrrole (B145914) systems in one-pot procedures. nih.govacs.org These precursors can be used to generate complex structures, including:

5,6,7,8-Tetrahydroindolizines

2,3-dihydro-1H-pyrrolizines

6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepines

Furthermore, oxidative coupling reactions of these dihydro-pyrrole intermediates can yield 2,2'-bipyrroles and 5,5'-bis(5-cyano-1-pyrrolines), depending on the specific reaction conditions. nih.gov These methods provide an efficient, high-yield pathway to a variety of complex pyrrole-containing heterocycles from simple starting materials. nih.govacs.org

The dihydro-2H-pyrrole framework is a key component in the synthesis of molecules with significant pharmacological potential. A notable application is in the development of compounds with antiproliferative properties. A direct synthetic route using substituted 2-amino-5-oxonitriles, which undergo cyclization, yields derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids. Subsequent in-vitro screening of these compounds against multiple human cancer cell lines has identified some with promising antiproliferative activity and a high selectivity index.

In addition to anticancer applications, the pyrrole scaffold is relevant in creating antibacterial agents. The base compound, this compound, has been associated with the synthesis of molecules showing antibacterial effects against organisms like Mycobacterium tuberculosis. It can also react to form aziridines, which are known intermediates in the synthesis of various pharmaceuticals.

| Research Finding | Application Area | Key Synthesized Scaffolds |

| Development of novel pyrrole derivatives tested for insecticidal activity. | Agrochemical | Pyrrole derivatives |

| Synthesis of substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives for cancer research. | Pharmacology (Antiproliferative) | trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, esters, and amides |

| Use of 3,4-dihydro-2H-pyrrole-2-carbonitriles as precursors for fused heterocyclic systems and bipyrroles. nih.govacs.org | Organic Synthesis | Tetrahydroindolizines, Dihydro-1H-pyrrolizines, 2,2'-Bipyrroles |

Exploration in Polymer Chemistry and Novel Material Precursors

While the direct polymerization of this compound is not extensively documented, the broader class of pyrrole derivatives is of significant importance in materials science, particularly in the field of conducting polymers. acs.org Polypyrrole (PPy) is a well-known conductive polymer valued for its good environmental stability and simple synthesis. scirp.orgmdpi.com However, PPy itself suffers from poor solubility and processability, which limits its practical applications. scirp.orgmdpi.com

To overcome these limitations, researchers modify the pyrrole monomer with substituents at the N-position or the side-chain (β-position). mdpi.com These substitutions can yield polymers with improved properties, such as better solubility, without sacrificing electroactive performance. mdpi.com this compound, featuring a side-chain methoxy (B1213986) group, represents a potential monomer for creating novel functional polymers. The methoxy group could enhance solubility and allow for further functionalization, making it a candidate precursor for new materials in applications such as flexible electronics, sensors, and functional coatings. mdpi.com

Potential in Agrochemical Development

The pyrrole chemical scaffold is being explored for its potential in creating new agrochemicals. In one study, a series of new pyrrole derivatives were synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. This research highlights a pathway to develop novel and potentially more ecologically acceptable bioactive agents for crop protection. The successful synthesis and demonstrated toxicological effects of these pyrrole compounds underscore the value of this heterocyclic core in the design of future insecticidal agents.

Toxicological Considerations in Academic Research

In vitro and In vivo Toxicity Assessment Models

There is no specific toxicological information available in the reviewed scientific literature concerning in vitro and in vivo toxicity assessments of 5-methoxy-3,4-dihydro-2H-pyrrole.

No studies were identified that specifically investigated the phytotoxic effects of this compound on any plant species. Research on the impact of this compound on seed germination, root elongation, or other indicators of plant growth is not present in the available literature.

Specific data from aquatic toxicity evaluations for this compound using standard model organisms such as the water flea (Daphnia magna) or the brine shrimp (Artemia franciscana) are not available in the public domain. Consequently, key toxicological endpoints such as the median effective concentration (EC50) or the median lethal concentration (LC50) for this compound in aquatic invertebrates have not been established.

While a study on newly synthesized, highly substituted pyrroles included toxicity evaluations against Artemia franciscana and Daphnia magna, it does not mention this compound as one of the tested compounds. nih.gov

Mechanisms of Cytotoxicity in Cellular Models

The scientific literature lacks studies dedicated to elucidating the specific mechanisms of cytotoxicity for this compound in cellular models. Research into how this compound may induce cellular damage, trigger apoptosis or necrosis, or interfere with cellular pathways has not been published.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to incorporate 5-methoxy-3,4-dihydro-2H-pyrrole into heterocyclic systems?

- Methodological Answer : The compound is utilized in one-pot syntheses with methylene-active sulfones to form benzothiazine derivatives. Key steps include:

- Heating (2-fluorophenyl)sulfones with this compound homologues at 90°C.

- Solvent selection: DMF for acetonitrile-derived sulfones, solvent-free conditions for others.

- Monitoring via TLC to track reactant consumption.

- Yields range from 25% to 73%, influenced by lactim ring size and reaction time .

Q. What analytical techniques confirm the structure of this compound derivatives?

- Methodological Answer :

- LC/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 269.5 for benzothiazine derivatives).

- NMR Spectroscopy : 1H/13C NMR resolves substituent positioning and ring conformation.

- HRMS : Provides exact mass confirmation (e.g., C₉H₈O₃S derivative: calcd. 269.34, found 269.5).

- FTIR : Identifies functional groups (e.g., lactam carbonyl stretches) .

Q. How are reaction yields optimized for this compound-based syntheses?

- Methodological Answer :

- Excess Lactim : 30–50% molar excess improves enamine formation.

- Solvent Polarity : DMF stabilizes intermediates in acetonitrile-derived reactions.

- Temperature Control : 90°C balances reactivity and byproduct suppression.

- Example: Solvent-free conditions for non-acetonitrile sulfones increased yields to 68–73% .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity compared to substituents like methylthio?

- Methodological Answer :

- Methoxy Group : Electron-donating nature enhances nucleophilicity at pyrrole nitrogen, favoring cyclization.

- Methylthio Group : Larger steric bulk and weaker electron donation may slow reaction kinetics.

- Comparative studies show methoxy derivatives achieve higher yields in benzothiazine syntheses (73% vs. 68% for methylthio analogs) .

Q. What mechanistic pathways explain cyclization reactions involving this compound?

- Methodological Answer :

- Step 1 : Nucleophilic attack by pyrrole nitrogen on sulfone methylene carbon.

- Step 2 : Intramolecular cyclization via elimination of HF or H₂O.

- Computational Support : Databases like PISTACHIO model transition states and regioselectivity .

Q. How can E,Z-isomer formation be minimized in enamine syntheses?

- Methodological Answer :

- Solvent-Free Conditions : Reduce polarity-driven isomer stabilization.

- Stoichiometric Control : Excess lactim shifts equilibrium toward enamine.

- Reaction Time : Shorter durations (e.g., 2–4 hours) limit isomerization.

- Example: Solvent-free reactions reduced cyclization byproducts by 15% .

Q. What strategies resolve contradictions in reported yields for similar reactions?

- Methodological Answer :

- Variable Screening : Systematically test solvent, temperature, and reactant ratios.

- Real-Time Monitoring : TLC/HPLC tracks intermediate formation.

- Case Study : Sulfone 1b + lactim 2a in DMF yielded 73%, while solvent-free gave 68% due to differing cyclization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.